molecular formula C12H10O3 B1624343 Methyl 6-hydroxy-1-naphthoate CAS No. 90162-13-3

Methyl 6-hydroxy-1-naphthoate

Cat. No. B1624343
Key on ui cas rn: 90162-13-3
M. Wt: 202.21 g/mol
InChI Key: QBWXQZHHVDIJSF-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

To a cooled solution of 6-hydroxy-1-napthoic acid (TCI America) (50 g, 0.27 mmol) in methanol (500 mL), thionyl chloride (29 mL, 0.40 mmol) was added slowly. The temperature was maintained at 15 to 30° C. The reaction mixture was allowed to warm to RT and stirred O/N. The solvent was concentrated in-vacuo and the residue azeotroped with benzene. The title compound was obtained as a pink solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]2.S(Cl)(Cl)=O.[CH3:19]O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([O:14][CH3:19])=[O:13])=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
29 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred O/N
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with benzene

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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